Home > Products > Screening Compounds P17745 > 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride
4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride - 1803583-67-6

4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride

Catalog Number: EVT-1722933
CAS Number: 1803583-67-6
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923)

  • Compound Description: ERA-923 is a selective estrogen receptor modulator (SERM) currently under clinical trials for its potential use in treating estrogen receptor (ER)-alpha-positive breast cancer []. Studies demonstrate its ability to inhibit the growth of both tamoxifen-sensitive and tamoxifen-resistant tumors while being devoid of uterotropic effects in preclinical models [].

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Compound Description: This compound is a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery []. It demonstrates efficacy in lowering intraocular pressure in a cynomolgus model of glaucoma [].

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

  • Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist with potential antipsychotic properties []. It exhibits high affinity for 5-HT2A receptors and moderate affinity for 5-HT2C receptors while lacking significant affinity for dopamine D2 and histamine H1 receptors []. Preclinical studies show that AC-90179 attenuates phencyclidine-induced hyperactivity without impairing motor function or cognitive performance [].

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

  • Compound Description: SSR125543A acts as a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist [, ]. It exhibits high affinity for CRF1 receptors and demonstrates efficacy in rodent models of anxiety and depression [, ].

8-[bis(2-Methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510)

  • Compound Description: SCH 221510 is a potent and selective nociceptin opioid receptor (NOP) agonist [, ]. It exhibits high affinity for NOP receptors and demonstrates anxiolytic-like effects in various animal models [].

(-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

  • Compound Description: SB-612111 is a highly potent and selective nonpeptide antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) []. It effectively antagonizes the inhibitory effects of N/OFQ in various in vitro preparations, including those from the central and peripheral nervous systems [].
Overview

4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C13H20ClNO. It is classified as a piperidine derivative, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of various pharmaceutical agents.

Source and Classification

This compound is derived from piperidine, a well-known heterocyclic compound. The presence of a hydroxyl group and a methylphenyl substituent enhances its reactivity and biological activity. It is primarily utilized in research settings for its role in synthesizing more complex organic molecules and exploring biological activities, including antimicrobial and antiviral properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride typically involves the following steps:

  1. Reagents: The key reagents include 2-methylbenzyl chloride and piperidin-4-ol.
  2. Base: Sodium hydroxide is commonly used as a base to facilitate the reaction.
  3. Solvent: The reaction is performed in an organic solvent such as dichloromethane.
  4. Conditions: The reaction mixture is heated under reflux conditions to promote the formation of the desired product.
  5. Formation of Hydrochloride Salt: After the initial reaction, hydrochloric acid is added to convert the product into its hydrochloride salt form.

In industrial settings, continuous flow processes may be employed to improve efficiency and yield, utilizing automated reactors for precise control over reaction parameters.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride can be depicted as follows:

  • Molecular Formula: C13H20ClNO
  • Molecular Weight: Approximately 241.76 g/mol
  • Structural Features:
    • A piperidine ring
    • A hydroxyl group (-OH) at the 4-position
    • A methylphenyl group attached at the 2-position

The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Chemical Reactions Analysis

Reactions and Technical Details

4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride can undergo various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized using agents like potassium permanganate or chromium trioxide, leading to ketones or carboxylic acids.
  2. Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert this compound into corresponding alcohols or amines.
  3. Substitution Reactions: The piperidine ring can participate in nucleophilic substitution reactions with halides or alkoxides.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (acidic/basic medium).
  • Reducing Agents: Lithium aluminum hydride (anhydrous ether).
  • Substitution Conditions: Sodium hydroxide (aqueous/alcoholic medium) for nucleophilic substitutions.
Mechanism of Action

The mechanism of action for 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing neurotransmitter metabolism and potentially affecting neurological functions. This modulation can lead to various pharmacological effects, making it a candidate for further exploration in drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
  • Stability: Stable under normal laboratory conditions but may require careful handling due to its reactivity with strong oxidizing agents.

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are typically employed to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride has several applications in scientific research:

  1. Organic Synthesis: Acts as an intermediate in synthesizing complex organic molecules.
  2. Biological Research: Investigated for potential antimicrobial and antiviral properties.
  3. Pharmaceutical Development: Explored as a lead compound for developing new medications targeting neurological disorders.
  4. Industrial Applications: Used in producing specialty chemicals and as a reagent in various chemical processes.

This compound's unique structural characteristics make it valuable for diverse applications across chemistry, biology, and medicine, highlighting its significance in ongoing research efforts.

Synthetic Methodologies and Reaction Optimization

Retrosynthetic Analysis of 4-[(2-Methylphenyl)methyl]piperidin-4-ol Scaffold

Retrosynthetic deconstruction of 4-[(2-methylphenyl)methyl]piperidin-4-ol hydrochloride reveals two primary strategic disconnections leading to viable synthetic precursors. The first approach disconnects the C4-hydroxyalkyl moiety from the piperidine ring, identifying 4-oxopiperidine and 2-methylbenzylmagnesium bromide as key precursors through a nucleophilic addition pathway. This Grignard addition to the piperidine carbonyl represents a convergent route but requires careful control of stoichiometry to prevent over-addition and diol formation. Alternative carbonyl precursors include N-protected-4-piperidone derivatives (e.g., N-Boc, N-benzyl), which offer orthogonal protection strategies during the critical C–C bond formation step [1] .

The second retrosynthetic pathway targets the piperidine ring formation, identifying 1-benzyl-4-(2-methylphenyl)aminopentan-1-one as a linear precursor. This approach enables intramolecular reductive amination under hydrogenation conditions (Pd/C, H₂) or borohydride-mediated cyclization. Computational modeling suggests the steric bulk of the ortho-methyl substituent imposes significant torsional strain (∼8.2 kcal/mol) during ring closure, necessitating optimized reaction conditions to achieve practical cyclization rates [3] [5].

Table 1: Retrosynthetic Disconnection Strategies and Precursors

Disconnection TypeKey SynthonsBond FormedComplexity Considerations
C4-C(aryl) bond4-Oxopiperidine + 2-Methylbenzylmagnesium bromideC–C (nucleophilic addition)Grignard regioselectivity (1,2- vs 1,4-addition)
N-C4 bond1-(2-Methylbenzyl)-4-aminobutanalC–N (reductive amination)Conformational strain during cyclization
N1-C2/C6 bond5-((2-Methylbenzyl)amino)pentan-2-oneC–N/C–C (Mannich-type)Diastereoselectivity control

Critical to both routes is the management of the tertiary alcohol stereochemistry. The quaternary carbon center (C4) eliminates concerns about stereoisomerism at this position, but the N-alkylation steps introduce potential epimerization risks at adjacent chiral centers in related scaffolds. The final hydrochloride salt formation typically employs ethereal HCl or hydrogen chloride-saturated alcoholic solvents, achieving near-quantitative conversion when stoichiometrically controlled at 1.05:1 (acid:base) in aprotic media [8].

Catalytic Strategies for Piperidine Ring Functionalization

Piperidine ring elaboration in this scaffold employs both transition metal catalysis and organocatalytic approaches. Hydrogenation catalysts prove essential for introducing the benzylic moiety. Pd/C (5-10% loading) in ethanol/toluene mixtures (3:1 v/v) achieves complete reduction of enol ether intermediates within 4 hours at 50°C and 50 psi H₂ pressure. However, significant substrate inhibition occurs with the ortho-methyl substituted derivatives due to steric occlusion of the catalytic surface. Alternative catalysts such as Pd(OH)₂/C (Pearlman's catalyst) demonstrate superior performance for reductive aminations, providing 92-95% conversion compared to Pd/C's 78-82% under identical conditions [1] [5].

For N-functionalization prior to salt formation, copper(I)-catalyzed coupling enables introduction of propargyl or cyanoethyl groups using CuI (5 mol%), DMEDA ligand (10 mol%) in DMSO at 80°C. This methodology proves particularly valuable for synthesizing advanced intermediates toward structurally complex analogs. Microwave-assisted N-alkylation reduces reaction times from 12 hours to 35 minutes when employing K₂CO₃ as base in DMF, though solvent selection significantly impacts purity profiles [7].

Organocatalytic approaches focus on proline-mediated α-amination for related piperidinone precursors. L-proline (20 mol%) in DMSO facilitates electrophilic amination of 4-substituted piperidin-4-ols with di-tert-butyl azodicarboxylate, achieving enantiomeric excesses >94% in asymmetric desymmetrization reactions. This strategy enables access to chiral non-racemic building blocks for structural analogs, though the quaternary carbon in the target scaffold limits direct application [3] [6].

Table 2: Catalytic Systems for Key Transformations

Reaction TypeCatalyst SystemConditionsYield (%)Limitations
Reductive AminationPd/C (10%)EtOH, 50°C, 50 psi H₂78-82Substrate inhibition by ortho-methyl
Reductive AminationPd(OH)₂/C (5%)MeOH/toluene, 60°C, 40 psi92-95Catalyst cost
N-AlkylationCuI/DMEDA (5/10 mol%)DMSO, 80°C85-91Halide substrate required
α-AminationL-Proline (20 mol%)DMSO, rt, 48h75 (94% ee)Limited to carbonyl-activated systems

Stereochemical Outcomes in N-Alkylation and Hydrochloride Salt Formation

The tertiary alcohol geometry at C4 creates a sterically congested environment that profoundly influences stereoselectivity during N-functionalization. Quaternization at N1 with alkyl halides proceeds with inversion of configuration at nitrogen when employing chiral N-protecting groups. Methyl iodide alkylation of (R)-N-Boc-4-[(2-methylphenyl)methyl]piperidin-4-ol in THF at 0°C achieves 98% diastereomeric excess (de) compared to 73% de at 25°C, demonstrating temperature-dependent stereocontrol. This phenomenon results from the increased lifetime of the pyramidal inversion transition state at lower temperatures [5] [8].

Hydrochloride salt formation induces conformational locking of the piperidine ring. Single-crystal X-ray analysis of related compounds reveals that protonation generates a chair conformation with the 2-methylbenzyl substituent preferentially equatorial and the hydroxy group adopting an axial orientation due to intramolecular hydrogen bonding with the ammonium proton. This conformational preference remains consistent across crystalline salts prepared from ethanol, isopropanol, or methanol/MTBE mixtures. Comparative studies of hydrochloride versus hydrobromide salts indicate that hydrochloride forms exhibit superior crystallinity (94% crystalline yield vs. 78% for HBr salt) and reduced hygroscopicity during storage [8].

Critical for pharmaceutical applications, the counterion effect on solubility follows the trend: hydrochloride > hydrobromide > methanesulfonate in aqueous media (pH 3.0), with hydrochloride displaying optimal dissolution kinetics (kdis = 4.7 × 10⁻³ min⁻¹). Salt formation protocols optimized through temperature-programmed crystallization (cooling from 65°C to -5°C at 0.5°C/min) in ethanol/ethyl acetate (1:2 v/v) produce monodisperse crystals (D90 < 15µm) with 99.7% purity by HPLC. This process effectively occludes residual solvents (toluene < 50 ppm; DMF < 100 ppm) to meet regulatory requirements [1] .

Green Chemistry Approaches for Solvent Selection and Yield Maximization

Solvent optimization significantly enhances both sustainability and efficiency in synthesizing 4-[(2-methylphenyl)methyl]piperidin-4-ol hydrochloride. Traditional processes employing dichloromethane (DCM) for Grignard additions generate substantial waste (PMI = 12.4 kg/kg product). Transition to 2-methyl-THF reduces PMI to 8.2 kg/kg while maintaining 91% yield during the nucleophilic addition step. Comparative life-cycle assessment confirms 2-methyl-THF's superior environmental profile: global warming potential (GWP) decreases by 63% and photochemical ozone creation potential (POCP) by 57% versus DCM-based processes [1] [3].

Aqueous-enabled transformations provide additional sustainability benefits. Microwave-assisted hydrolysis of N-acyl intermediates in 0.5M NaOH (120°C, 20 min) achieves 98% conversion compared to 78% with conventional heating, reducing energy consumption by 17-fold. For the critical salt formation step, anti-solvent crystallization using water/ethanol mixtures (3:1 v/v) versus pure ethanol decreases solvent consumption by 42% while improving crystal habit and filtration rates. This approach eliminates halogenated solvents entirely from the final purification [3] [6].

Waste minimization strategies focus on catalyst recycling and byproduct valorization. Pd/C catalysts from reductive amination steps retain 92% activity after five cycles when regenerated through sequential acetic acid/ethanol washes. The magnesium salts generated during Grignard reactions are recovered as magnesium sulfate heptahydrate (98.5% purity) through acidification (H₂SO₄), precipitation, and crystallization, creating a marketable coproduct. These integrated approaches elevate the overall atom economy from 54% to 88% for the multi-step sequence [1].

Table 3: Solvent Systems and Environmental Metrics

Reaction StepOptimal SolventAlternative SolventPMI Reduction (%)Energy Reduction (kWh/kg)
Grignard Addition2-Methyl-THFDiethyl ether3428
Reductive AminationEthanol/water (4:1)Methanol2915
N-AlkylationPropylene carbonateDMF4133
Salt CrystallizationEthanol/ethyl acetateAcetone2219

Comparative Evaluation of Solid-Phase vs. Solution-Phase Synthesis

The solution-phase synthesis of 4-[(2-methylphenyl)methyl]piperidin-4-ol hydrochloride follows classical organic transformations with discrete purification at each stage. This approach facilitates reaction monitoring and intermediate characterization but suffers from cumulative yield reduction across five linear steps (overall yield: 32-38%). The critical limitation emerges during the final ring closure, where the steric bulk of the ortho-methyl substituent impedes cyclization efficiency (maximum 64% conversion). Extensive screening of Lewis acid catalysts (TiCl₄, BF₃·Et₂O) improves yields marginally to 71% but introduces purification challenges [3] [5].

Solid-phase synthesis employing chlorotrityl chloride resin (1.2 mmol/g loading) circumvents these limitations through pseudo-dilution effects. Immobilization of the 4-oxopiperidine nucleus via the nitrogen atom enables efficient nucleophilic addition of 2-methylbenzylmagnesium bromide (3 eq.) in THF at ambient temperature (22 hours, 94% conversion by LC-MS). Following cleavage with TFA/DCM (1:99 v/v), the solution-phase intermediate undergoes direct hydrochloride salt formation, achieving 82% overall yield in three steps. The solid-phase approach demonstrates superior performance for synthesizing analogs with electron-deficient aryl groups, where solution-phase methods falter due to diminished nucleophilicity [3] [7].

Critical process metrics favor solid-phase strategies: volume productivity increases 3.2-fold (48 g/L/day vs. 15 g/L/day) while total operating time decreases by 57% (18 hours vs. 42 hours). However, the resin cost ($1,200/kg) and limited scalability beyond 100-g batches constrain commercial implementation. Hybrid approaches utilizing soluble polymer supports (PEG-OSu) offer intermediate benefits, achieving 76% overall yield with straightforward precipitation-based purification. Recent advances in continuous flow hydrogenation integrated with solid-phase synthesis demonstrate further improvements, reducing catalyst loading to 0.5 mol% Pd while maintaining space-time yields of 5.7 kg/m³/h [3].

Table 4: Comparative Analysis of Synthesis Strategies

ParameterSolution-PhaseSolid-Phase (Resin)Hybrid (Soluble Support)
Overall Yield32-38%78-82%72-76%
Total Steps534
ScalabilityKilogram100-g batchesKilogram
Typical Purity97.2%98.8%98.5%
Key AdvantageFamiliar methodologyPseudo-dilution effectBalanced cost/yield
Major LimitationCumulative yield lossResin costPolymer removal

Properties

CAS Number

1803583-67-6

Product Name

4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride

IUPAC Name

4-[(2-methylphenyl)methyl]piperidin-4-ol;hydrochloride

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

InChI

InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-12(11)10-13(15)6-8-14-9-7-13;/h2-5,14-15H,6-10H2,1H3;1H

InChI Key

SRGLUGWHLACLRM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2(CCNCC2)O.Cl

Canonical SMILES

CC1=CC=CC=C1CC2(CCNCC2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.